molecular formula C10H14N2O3 B1414600 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 1824283-61-5

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B1414600
M. Wt: 210.23 g/mol
InChI Key: XXKGJJIPJXFBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Scientific Research Applications

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester is a chemical compound with potential applications in various scientific research fields. However, direct studies specifically focusing on this compound are limited. To provide insights into its potential applications, we can explore related research on similar compounds and their functionalities.

Applications in Ester Synthesis and Hydrolysis

Studies on esters and their synthesis methods are crucial for understanding the potential applications of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester. Ester synthesis is a fundamental chemical reaction in organic chemistry, often used in pharmaceuticals, fragrances, and polymer industries. For instance, the formation of esters by yeast and their subsequent hydrolysis involves complex biochemical processes that could be relevant to the synthesis and breakdown of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester (Tabachnick & Joslyn, 1953). Understanding these processes can provide insights into the potential enzymatic or microbial applications of this compound.

In Polymer and Material Science

The versatility of esters makes them key components in the synthesis of polymers and materials. Research on the esterification of natural polymers, such as cellulose, highlights the potential for using esters in modifying material properties for specific applications. The modification of cellulose with ester compounds can lead to the development of materials with enhanced solubility, thermal stability, and mechanical properties (Heinze et al., 2008). This area of research might be applicable to 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester in developing new materials or enhancing existing ones.

Catalysis and Chemical Reactions

The imidazole group present in 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester suggests potential applications in catalysis. Imidazole-containing compounds are known for their role in catalyzing ester hydrolysis reactions. Research on water-soluble imidazole-containing polymers demonstrates their high catalytic efficiencies and potential applications in various chemical transformations (Pavlisko & Overberger, 1981). This suggests that the compound could serve as a catalyst or a component of catalytic systems in synthetic chemistry.

properties

IUPAC Name

ethyl 4-acetyl-2-ethyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-7-11-8(6(3)13)9(12-7)10(14)15-5-2/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKGJJIPJXFBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 2
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 4
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.